molecular formula C24H23N3O3S2 B2406487 (Z)-allyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 432015-57-1

(Z)-allyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2406487
CAS No.: 432015-57-1
M. Wt: 465.59
InChI Key: RKLXORJKURWZAL-RGEXLXHISA-N
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Description

(Z)-allyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
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Scientific Research Applications

Optoelectronic Applications

The compound (Z)-allyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, as part of the pyrimidine family, may have potential applications in optoelectronic materials. Pyrimidine derivatives, especially when incorporated into π-extended conjugated systems, are valuable for creating novel optoelectronic materials. These compounds have been utilized in luminescent small molecules, chelate compounds, and in the fabrication of materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. Pyrimidine push-pull systems are also significant as potential photosensitizers for dye-sensitized solar cells, and certain derivatives can function as thermally activated delayed fluorescence emitters (Lipunova et al., 2018).

Biological and Medicinal Applications

In medicinal chemistry, thiophene, a structural component of the compound, plays a crucial role. Thiophene-substituted nucleobases, nucleosides, and their analogues have shown a range of biological activities, including antiviral, antitumor, antimycobacterial, and antiparkinsonian effects. The substitution of aryl groups with thiophene has impacted the activity of these compounds, making them a subject of interest in structure-activity relationship studies (Ostrowski, 2022). Additionally, thiophene derivatives are also explored for their potential in the development of Central Nervous System (CNS) acting drugs, with various thiophene-containing heterocycles showing effects ranging from depression and euphoria to convulsion (Saganuwan, 2017).

Sensor Applications

Pyrimidine derivatives, due to their ability to form both coordination and hydrogen bonds, are excellent candidates for use in optical sensors. They have been employed as exquisite sensing materials and have found applications in biologically and medicinally significant areas. Pyrimidine-based optical sensors have a notable role in detecting various ions and molecules, showcasing their versatility in sensor technology (Jindal & Kaur, 2021).

Properties

IUPAC Name

prop-2-enyl (2Z)-2-[[4-(dimethylamino)phenyl]methylidene]-7-methyl-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-5-12-30-23(29)20-15(2)25-24-27(21(20)18-7-6-13-31-18)22(28)19(32-24)14-16-8-10-17(11-9-16)26(3)4/h5-11,13-14,21H,1,12H2,2-4H3/b19-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLXORJKURWZAL-RGEXLXHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)N(C)C)SC2=N1)C4=CC=CS4)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/SC2=N1)C4=CC=CS4)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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